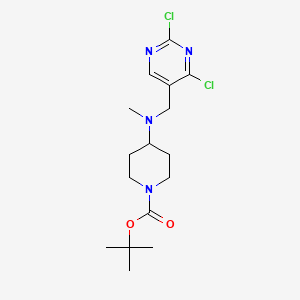![molecular formula C8H7IN2O B12849387 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12849387.png)
2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the second position and a methoxy group at the seventh position on the pyrrolo[3,2-c]pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method is the reaction of 7-methoxy-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Applications De Recherche Scientifique
2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mécanisme D'action
The mechanism of action of 2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could target kinases involved in cell signaling pathways, thereby modulating cellular functions. The exact molecular targets and pathways would vary based on the specific bioactive derivatives synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-c]pyridine
Uniqueness
2-Iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Propriétés
Formule moléculaire |
C8H7IN2O |
|---|---|
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
2-iodo-7-methoxy-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-4-10-3-5-2-7(9)11-8(5)6/h2-4,11H,1H3 |
Clé InChI |
QOFCABHRKYWVJN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CN=C1)C=C(N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


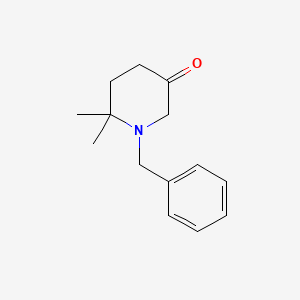
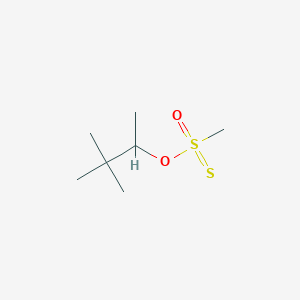
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-](/img/structure/B12849314.png)
![2,3-Difluoro-4-[4-(trans-4-pentylcyclohexyl)phenyl]phenol](/img/structure/B12849315.png)


![7-Methyl-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12849332.png)
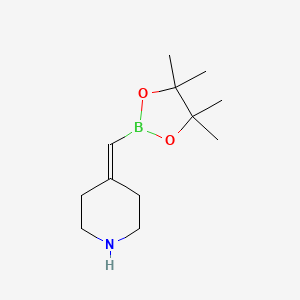
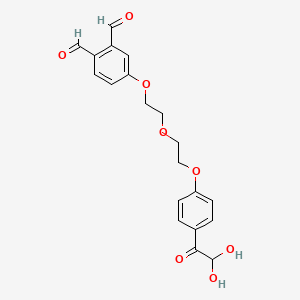
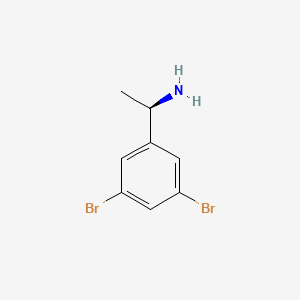
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)


